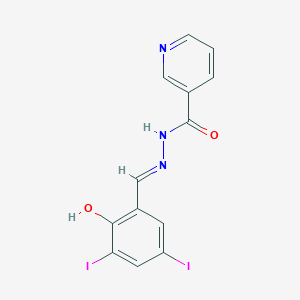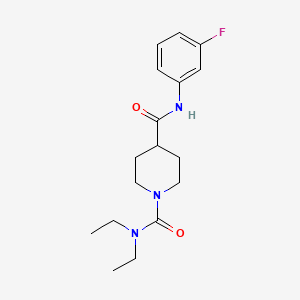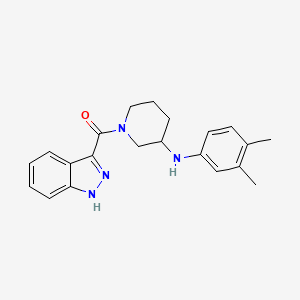![molecular formula C16H15N3O2S B5967854 2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]-1-(2-methyl-1H-indol-3-yl)ethanone](/img/structure/B5967854.png)
2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]-1-(2-methyl-1H-indol-3-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]-1-(2-methyl-1H-indol-3-yl)ethanone, also known as Sunitinib, is a small molecule tyrosine kinase inhibitor that is used in the treatment of various types of cancer. It was first synthesized in 1998 by Pfizer and was approved by the FDA in 2006 for the treatment of advanced renal cell carcinoma.
Wirkmechanismus
2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]-1-(2-methyl-1H-indol-3-yl)ethanone works by inhibiting the activity of multiple tyrosine kinases, which are involved in various cellular processes such as cell proliferation, survival, and angiogenesis. By blocking these pathways, 2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]-1-(2-methyl-1H-indol-3-yl)ethanone can inhibit tumor growth and induce tumor cell death.
Biochemical and physiological effects:
2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]-1-(2-methyl-1H-indol-3-yl)ethanone has been shown to have various biochemical and physiological effects, including inhibition of angiogenesis, induction of apoptosis, and inhibition of tumor cell proliferation. It has also been shown to have immunomodulatory effects, which may contribute to its anti-tumor activity.
Vorteile Und Einschränkungen Für Laborexperimente
2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]-1-(2-methyl-1H-indol-3-yl)ethanone has been widely used in preclinical studies as a tool compound to investigate the role of tyrosine kinases in cancer biology. Its broad specificity and potency make it a useful tool for studying various cellular processes, including angiogenesis, proliferation, and survival. However, its clinical efficacy is limited by the development of drug resistance and toxicity, which can also be observed in preclinical studies.
Zukünftige Richtungen
Future research directions for 2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]-1-(2-methyl-1H-indol-3-yl)ethanone include the development of combination therapies to overcome drug resistance, the identification of biomarkers to predict patient response, and the investigation of its potential use in other disease indications. Additionally, there is a need for further understanding of its mechanism of action and the development of more selective and potent tyrosine kinase inhibitors.
Synthesemethoden
The synthesis of 2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]-1-(2-methyl-1H-indol-3-yl)ethanone involves the reaction of 2-methyl-1H-indole-3-acetic acid with 4-methyl-2-amino-5-nitroso-6-methylpyrimidine, followed by the introduction of a thiol group and subsequent oxidation to form the final product. The synthesis involves multiple steps and requires careful control of reaction conditions to achieve high yields.
Wissenschaftliche Forschungsanwendungen
2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]-1-(2-methyl-1H-indol-3-yl)ethanone has been extensively studied in preclinical and clinical settings for its efficacy in the treatment of various types of cancer, including renal cell carcinoma, gastrointestinal stromal tumors, and pancreatic neuroendocrine tumors. It has been shown to inhibit multiple tyrosine kinases, including VEGFR, PDGFR, and KIT, which are involved in tumor angiogenesis and growth.
Eigenschaften
IUPAC Name |
4-methyl-2-[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S/c1-9-7-14(21)19-16(17-9)22-8-13(20)15-10(2)18-12-6-4-3-5-11(12)15/h3-7,18H,8H2,1-2H3,(H,17,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCIFJMMMGOHVEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)SCC(=O)C2=C(NC3=CC=CC=C32)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-2-(3-pyridinyl)-5,6,7,8-tetrahydro-5-quinazolinamine](/img/structure/B5967776.png)
![N-(2-ethoxyphenyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide](/img/structure/B5967783.png)
![N-methyl-N-[(1-methyl-3-piperidinyl)methyl]-4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5967786.png)
![N-(4-pyridinylmethyl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide](/img/structure/B5967790.png)
![N-{2-[5-hydroxy-3-(propylthio)-1,2,4-triazin-6-yl]phenyl}propanamide](/img/structure/B5967799.png)
![1-[(3-{[2-(1,3-thiazol-2-yl)-1-pyrrolidinyl]carbonyl}-1H-pyrazol-5-yl)methyl]-1H-indole](/img/structure/B5967808.png)
![6-(2,5-dimethylphenyl)-3-{[(2S)-2-isopropyl-4-methyl-1-piperazinyl]carbonyl}imidazo[2,1-b][1,3]thiazole](/img/structure/B5967815.png)
![2-chloro-N-({1-[2-(methylthio)benzoyl]-3-piperidinyl}methyl)benzamide](/img/structure/B5967818.png)

![N-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyltetrahydro-3-furanamine](/img/structure/B5967839.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{1-[3-(2-isoxazolidinyl)propanoyl]-4-piperidinyl}propanamide](/img/structure/B5967847.png)


![3-[2-(3-methoxyphenyl)ethyl]-1-(3-methoxypropanoyl)piperidine](/img/structure/B5967884.png)